REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.Cl[C:11]1[CH:18]=[CH:17][C:14]([C:15]#[N:16])=[CH:13][N:12]=1.C([O-])([O-])=O.[K+].[K+].CC(N(C)C)=O.C1(C)C=CC=CC=1>C(OCC)(=O)C>[CH:6]([C:5]1[CH:8]=[CH:9][C:2]([O:1][C:11]2[CH:18]=[CH:17][C:14]([C:15]#[N:16])=[CH:13][N:12]=2)=[CH:3][CH:4]=1)=[O:7] |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
9.07 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C#N)C=C1
|
Name
|
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
DMA Toluene
|
Quantity
|
240 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)N(C)C.C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
Reflux the reaction mixture for several hours under a Nitrogen atmosphere
|
Type
|
CUSTOM
|
Details
|
quench with sat NH4Cl (aq)
|
Type
|
EXTRACTION
|
Details
|
Add Ethyl acetate to extract the product
|
Type
|
WASH
|
Details
|
wash several times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organic layer over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
Concentrate
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=CC=C(OC2=NC=C(C#N)C=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.2 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 89.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |